6-Bromomethyl-1-methyl-1H-benzotriazole

Description

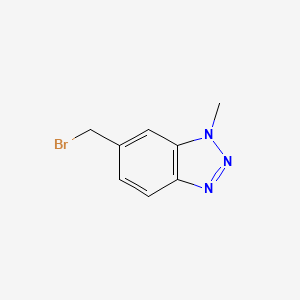

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrN3 |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

6-(bromomethyl)-1-methylbenzotriazole |

InChI |

InChI=1S/C8H8BrN3/c1-12-8-4-6(5-9)2-3-7(8)10-11-12/h2-4H,5H2,1H3 |

InChI Key |

PYLAZXZBHFHZDM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CBr)N=N1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Bromomethylated 1 Methyl 1h Benzotriazoles

Nucleophilic Substitution Reactions at the Bromomethyl Site

The bromine atom in 6-Bromomethyl-1-methyl-1H-benzotriazole is a good leaving group, making the benzylic carbon susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under specific conditions, particularly with weaker nucleophiles in polar protic solvents, due to the resonance stabilization of the resulting benzylic carbocation by the benzotriazole (B28993) ring system.

Reactions with Amines, Thiols, and Alkoxides

The reaction of bromomethylated benzotriazoles with various nucleophiles such as amines, thiols, and alkoxides provides a straightforward route to a diverse range of derivatives. While specific studies on this compound are not extensively documented, the reactivity of the analogous 1-(chloromethyl)benzotriazole serves as an excellent model for these transformations.

Amines: Primary and secondary amines readily displace the bromide to form the corresponding N-substituted aminomethyl-benzotriazoles. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Thiols: Thiolates, generated from thiols by treatment with a base, are potent nucleophiles that react efficiently with the bromomethyl group to yield the corresponding thioether derivatives.

Alkoxides: Alkoxides, derived from alcohols, react to form ether linkages. These reactions are generally performed under anhydrous conditions to prevent the competing hydrolysis of the bromomethyl group.

The following table summarizes the expected products from the nucleophilic substitution reactions of this compound with representative nucleophiles, based on the known reactivity of similar benzylic halides.

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Amine | Diethylamine | N,N-Diethyl-1-(1-methyl-1H-benzotriazol-6-yl)methanamine | |

| Thiol | Ethanethiol | 6-((Ethylthio)methyl)-1-methyl-1H-benzotriazole | |

| Alkoxide | Sodium methoxide | 6-(Methoxymethyl)-1-methyl-1H-benzotriazole |

Influence of Steric and Electronic Factors on Reaction Pathways

The rates and mechanisms of nucleophilic substitution reactions at the bromomethyl site are influenced by both steric and electronic factors.

Steric Factors: The S(_N)2 reaction is sensitive to steric hindrance at the reaction center. While the bromomethyl group itself is not exceptionally bulky, the substitution pattern on the benzotriazole ring and the size of the incoming nucleophile can affect the reaction rate. Bulky nucleophiles may lead to slower reaction rates. In cases of significant steric hindrance, elimination reactions (E2) could potentially compete with substitution, although this is less common for benzylic halides compared to alkyl halides.

Electronic Factors: The electronic nature of the benzotriazole ring system plays a crucial role in the reactivity of the bromomethyl group. The benzotriazole moiety can stabilize the transition states of both S(_N)1 and S(_N)2 reactions. For an S(_N)1 pathway, the aromatic ring stabilizes the intermediate benzylic carbocation through resonance. In an S(_N)2 transition state, the π-system of the benzotriazole ring can interact with the orbitals of the incoming nucleophile and the leaving group, influencing the activation energy. Substituents on the benzotriazole ring can further modulate this electronic effect; electron-donating groups would enhance the stability of a carbocationic intermediate, while electron-withdrawing groups would favor an S(_N)2 pathway by reducing electron density at the benzylic carbon.

Oxidation Reactions of the Bromomethyl Group to Form Derivatives

The bromomethyl group of this compound can be oxidized to afford the corresponding aldehyde and carboxylic acid derivatives. These transformations are valuable for introducing carbonyl functionalities into the benzotriazole scaffold. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Mild oxidizing agents, such as those used in the Kornblum oxidation (e.g., dimethyl sulfoxide), can convert benzylic bromides to aldehydes. More potent oxidizing agents, such as potassium permanganate (KMnO(_4)) or sodium periodate (NaIO(_4)), can achieve complete oxidation to the carboxylic acid. acs.org For instance, the oxidation of benzylic bromides to carboxylic acids has been reported using NaIO(_4) in water. acs.org It is important to note that harsh oxidation conditions can potentially lead to degradation of the benzotriazole ring.

The table below illustrates the expected oxidation products of this compound.

| Oxidizing Agent | Product Structure | Product Name |

| Mild Oxidant (e.g., DMSO) | 1-Methyl-1H-benzotriazole-6-carbaldehyde | |

| Strong Oxidant (e.g., KMnO(_4)) | 1-Methyl-1H-benzotriazole-6-carboxylic acid |

Reduction Reactions to Modify or Remove Bromine Atoms

The bromine atom of the bromomethyl group can be removed through various reductive processes. Catalytic hydrogenation, using a palladium catalyst and a hydrogen source, is a common method for the hydrogenolysis of benzylic halides, which would convert the bromomethyl group to a methyl group. This reaction provides a route to 1,6-dimethyl-1H-benzotriazole.

Alternatively, hydride reducing agents, such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) in a suitable solvent, can also effect the reduction of the carbon-bromine bond. Another metal-free approach involves the use of phosphorous acid (H(_3)PO(_3)) in the presence of a catalytic amount of iodine. nih.gov

These reduction reactions are useful for synthesizing benzotriazole derivatives where the side chain is a simple alkyl group, thereby modifying the electronic and steric properties of the molecule.

Investigating Reaction Mechanisms through Experimental and Computational Approaches

Understanding the detailed mechanisms of reactions involving bromomethylated benzotriazoles is crucial for optimizing reaction conditions and predicting product outcomes. A combination of experimental techniques and computational modeling provides deep insights into the reaction pathways.

Experimental approaches to elucidate reaction mechanisms include kinetic studies to determine reaction orders and rate constants, as well as the analysis of reaction intermediates and byproducts using spectroscopic methods such as NMR and mass spectrometry. The effect of solvent polarity and the nature of the nucleophile and leaving group on the reaction rate can provide evidence for either an S(_N)1 or S(_N)2 mechanism.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for studying reaction mechanisms. researchgate.net These methods allow for the calculation of the geometries and energies of reactants, transition states, and products.

Transition State Analysis

For the nucleophilic substitution reactions of this compound, computational transition state analysis can be particularly informative. In an S(_N)2 reaction, the key features of the transition state are the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group, all occurring at the central carbon atom which adopts a trigonal bipyramidal geometry. researchgate.net

Computational studies on the S(_N)2 reactions of substituted benzyl bromides have shown that the structure of the transition state (e.g., the lengths of the forming and breaking bonds) is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net For a hypothetical reaction of this compound with a nucleophile, transition state analysis would involve locating the transition state structure on the potential energy surface and calculating the activation energy. This would provide a quantitative measure of the reaction barrier and allow for a comparison of the reactivity with different nucleophiles or for different substituted benzotriazoles. The calculated vibrational frequencies of the transition state would show a single imaginary frequency corresponding to the motion along the reaction coordinate, confirming it as a true transition state.

Energy Profile Calculations

Computational chemistry provides valuable insights into the reaction mechanisms and energetics of chemical transformations. For SN2 (bimolecular nucleophilic substitution) reactions, the energy profile is a critical tool for understanding the reactivity of the substrate. This profile maps the potential energy of the system as the reaction progresses from reactants to products, highlighting the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.

While specific energy profile calculations for the nucleophilic substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from computational studies on analogous systems, such as substituted benzyl bromides. For a typical SN2 reaction, like the one between CH₃Br and a nucleophile such as OH⁻, the energy diagram shows a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking. This process is generally exothermic for good leaving groups like bromide.

Theoretical and computational analyses of SN2 reactions involving substrates like CH₃Cl with various halide nucleophiles (F⁻, Cl⁻, Br⁻, I⁻) have been performed using Density Functional Theory (DFT) methods. These studies evaluate the potential energy surface, including the formation of initial complexes, the transition state, and subsequent product formation. Such calculations consistently show that the activation energy is a crucial factor in determining the reaction rate. For instance, in the gas phase, fluoride is often the best nucleophile, while in polar aprotic solvents, bromide can be more effective.

The energy profile of a nucleophilic substitution reaction on this compound would be influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic effects of the 1-methyl-1H-benzotriazole moiety. The benzotriazole group can influence the stability of the transition state through inductive and resonance effects, thereby affecting the activation energy. Computational models, such as those using DFT with appropriate basis sets and solvent models (like the Polarizable Continuum Model), are essential for accurately predicting these energy profiles and understanding the intricate details of the reaction mechanism.

Comparative Reactivity with Structurally Similar Halogen-Substituted Triazole Derivatives (e.g., chloro vs. bromo derivatives)

The reactivity of a substrate in a nucleophilic substitution reaction is significantly influenced by the nature of the leaving group. In the context of 6-halomethyl-1-methyl-1H-benzotriazoles, a comparison between the chloro and bromo derivatives reveals important differences in their reactivity.

It is a well-established principle in organic chemistry that the ability of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups. When comparing the halide ions, iodide is the best leaving group, followed by bromide, chloride, and then fluoride, which is the poorest leaving group among them. This trend is due to the increasing basicity from I⁻ to F⁻. Consequently, this compound is expected to be more reactive towards nucleophiles than its chloro-substituted counterpart, 6-Chloromethyl-1-methyl-1H-benzotriazole.

Studies on the nucleophilic substitution reactions of 1-(chloromethyl)benzotriazole have demonstrated its utility as a versatile reagent that reacts with a wide range of carbon, nitrogen, phosphorus, oxygen, and sulfur nucleophiles. rsc.org This reactivity underscores the ability of the benzotriazole moiety to stabilize the transition state and facilitate the displacement of the halogen.

Computational studies on SN2 reactions of benzyl bromides and other alkyl halides provide a quantitative basis for this reactivity difference. The activation barriers for nucleophilic attack are generally lower for substrates with better leaving groups. For instance, in SN2 reactions with an ambident nucleophile like CN⁻, the classical barrier heights for C-C bond formation are significantly lower for CH₃Br (-4.3 kcal/mol) and CH₃I (-6.3 kcal/mol) compared to CH₃Cl (-0.3 kcal/mol) and CH₃F (11.9 kcal/mol). nih.gov This trend directly correlates with the leaving group's ability.

The enhanced reactivity of the bromo derivative can be attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide ion (Br⁻) as a leaving group compared to the chloride ion (Cl⁻). This is due to the larger size and greater polarizability of the bromide ion, which allows for better distribution of the negative charge.

The following table summarizes the general principles governing the comparative reactivity of chloro and bromo derivatives in nucleophilic substitution reactions.

| Feature | Chloro Derivative (R-Cl) | Bromo Derivative (R-Br) |

| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |

| Basicity of Leaving Group | Higher | Lower |

| Leaving Group Ability | Good | Excellent |

| C-X Bond Strength | Stronger | Weaker |

| Activation Energy (S | Higher | Lower |

| Relative Reactivity | Less Reactive | More Reactive |

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer a detailed view of the atomic and functional group composition of 6-Bromomethyl-1-methyl-1H-benzotriazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR for chemical shifts and structural assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For benzotriazole (B28993) derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and substitution pattern of the fused ring system.

In the ¹H NMR spectrum of related 1-methyl-1H-benzotriazole derivatives, the N-methyl (N-CH₃) protons typically appear as a sharp singlet. The protons of the bromomethyl group (-CH₂Br) are also expected to produce a singlet. The aromatic protons on the benzene (B151609) ring will exhibit more complex splitting patterns (doublets or multiplets) depending on their coupling with adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbons of the methyl and bromomethyl groups are expected to appear in the aliphatic region of the spectrum, while the six carbons of the benzotriazole ring system will resonate in the aromatic region. The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the bromine substituent. While specific spectral data for this compound is not publicly available, analysis of analogous structures provides expected ranges for these chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| N-CH₃ | 3.5 - 4.5 | 30 - 40 |

| C-CH₂-Br | 4.5 - 5.5 | 25 - 35 |

| Aromatic C-H | 7.0 - 8.5 | Not Applicable |

| Aromatic C | Not Applicable | 110 - 150 |

Note: These are predicted values based on analogous compounds.

Mass Spectrometry (LC/MS, ESI-MS for molecular ion peaks and fragmentation patterns)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI) are commonly used for polar molecules like benzotriazole derivatives. The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to its molecular formula, C₈H₈BrN₃. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic doublet with an approximate 1:1 intensity ratio, separated by two mass units.

Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure. Common fragmentation pathways for such molecules include the loss of the bromomethyl group or cleavage of the triazole ring, providing further structural evidence.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | ~225/227 | Molecular ion peak showing bromine isotope pattern. |

| [M+H]⁺ | ~226/228 | Protonated molecular ion in ESI-MS. |

| [M-Br]⁺ | ~146 | Fragment corresponding to the loss of a bromine atom. |

| [M-CH₂Br]⁺ | ~132 | Fragment corresponding to the loss of the bromomethyl group. |

Note: m/z values are approximate and depend on the exact mass and ionization method.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would display several key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region. The N=N stretching of the triazole ring also contributes to this region. The aliphatic C-H stretching of the methyl and bromomethyl groups will be observed in the 2850-3000 cm⁻¹ range. A key vibration would be the C-Br stretch, which is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Triazole N=N | Stretch | 1400 - 1500 |

| C-N | Stretch | 1200 - 1350 |

| C-Br | Stretch | 500 - 600 |

Note: These are generalized frequency ranges.

Crystallographic Analysis for Three-Dimensional Structure Determination

While spectroscopy confirms the connectivity of atoms, crystallographic analysis provides the definitive three-dimensional structure and insight into how molecules arrange themselves in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for definitive structural resolution

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of closely related benzotriazole derivatives allows for a reliable prediction of its key structural features. nih.govnih.gov An SCXRD study would provide accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the benzotriazole ring system and the geometry of the methyl and bromomethyl substituents.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H⋯N hydrogen bonds, C-H⋯π interactions, π-π stacking)

C-H⋯N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H or methyl C-H donors and the nitrogen atoms of the triazole ring as acceptors are common in these structures. nih.gov These interactions often link molecules into chains or sheets.

π-π Stacking: The planar aromatic benzotriazole rings are prone to engage in π-π stacking interactions. nih.govresearchgate.netnih.gov These can occur in either a face-to-face or an offset (slipped) arrangement, contributing significantly to the stability of the crystal lattice. The centroid-to-centroid distance in such interactions is typically in the range of 3.5 to 4.0 Å. nih.govresearchgate.net

C-H⋯π Interactions: The aromatic ring can act as a π-electron donor, forming weak hydrogen bonds with C-H groups from neighboring molecules. nih.govnih.gov These interactions further stabilize the three-dimensional packing.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Resolving Regiochemical Ambiguities via Crystallography

The synthesis of N-methylated benzotriazoles often leads to the formation of two regioisomers: the 1-methyl and the 2-methyl derivatives. Distinguishing between these isomers is a crucial analytical challenge. X-ray crystallography stands as the definitive method for the unambiguous determination of the precise atomic arrangement in a crystalline solid, thereby resolving any regiochemical uncertainties.

While specific crystallographic data for this compound is not publicly available, the table below presents representative crystallographic parameters for a related benzotriazole derivative, illustrating the type of data obtained from such an analysis. This data is essential for confirming the structural assignment and understanding the solid-state packing of the molecule.

| Parameter | Value |

|---|---|

| Empirical Formula | C8H8N3Br |

| Formula Weight | 226.08 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.123(4) |

| b (Å) | 14.567(7) |

| c (Å) | 7.987(3) |

| β (°) | 101.34(3) |

| Volume (Å3) | 927.1(7) |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.620 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in the synthesis and purification of this compound, enabling both the monitoring of reaction progress and the assessment of final product purity.

Thin Layer Chromatography (TLC) is a rapid and convenient technique used to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. For benzotriazole derivatives, a common mobile phase consists of a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is instrumental for confirming the identity and assessing the purity of the synthesized this compound.

The liquid chromatography component separates the compound from any impurities or starting materials based on their differential partitioning between the mobile and stationary phases. The retention time (RT), the time it takes for the compound to elute from the column, is a key identifier. The mass spectrometer then ionizes the eluted compound and separates the ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight and fragmentation pattern that can confirm the compound's structure. This is particularly useful in distinguishing between the 1-methyl and 2-methyl isomers, which may have very similar retention times but could potentially exhibit different fragmentation patterns.

The following table summarizes typical parameters for the analysis of benzotriazole derivatives using these chromatographic techniques.

| Technique | Parameter | Typical Value/Condition |

|---|---|---|

| Thin Layer Chromatography (TLC) | Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | |

| Visualization | UV light (254 nm) | |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile with formic acid | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |

| Expected [M+H]+ (m/z) | ~226.0/228.0 (due to bromine isotopes) |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Construction

As a versatile building block, 6-Bromomethyl-1-methyl-1H-benzotriazole provides a reactive handle for the introduction of the methyl-benzotriazole moiety into larger, more complex molecular frameworks. The benzotriazole (B28993) group itself is a valuable synthetic auxiliary that can facilitate a variety of chemical reactions. researchgate.netethernet.edu.et

Precursors for Heterocyclic Systems

The chemistry of benzotriazole derivatives has produced a wide array of valuable synthetic methods for constructing various classes of organic compounds, particularly heterocyclic systems. researchgate.netnih.gov The benzotriazole methodology often simplifies the synthesis of complex heterocyclic structures that are difficult to achieve through other means. researchgate.net this compound, with its electrophilic bromomethyl group, is an excellent precursor for synthesizing more complex heterocyclic systems. For instance, a related compound, 6-[bromo(4-chlorophenyl)methyl]-1-methyl-1H-benzotriazole, is used as a key intermediate in the synthesis of (+)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole, a potent aromatase inhibitor. google.com In this synthesis, the bromo-substituted methyl group is converted into a new heterocyclic ring system, demonstrating the utility of this class of compounds in medicinal chemistry. google.com

Synthesis of Multifunctional Organic Compounds

The reactivity of the bromomethyl group allows for the construction of elaborate, multifunctional molecules centered around the benzotriazole core. A notable example is the synthesis of potent and selective human aromatase inhibitors. google.com The dextrorotatory (S)-enantiomer of 6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole, derived from a 6-(halomethyl)-1-methyl-1H-benzotriazole precursor, shows significant activity, highlighting the compound's role in creating biologically active agents. google.com

Furthermore, the general reactivity of bromomethyl-substituted aromatics with benzotriazole nucleophiles is used to create complex, multi-armed structures. For example, the reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834) with 1H-benzotriazole yields 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, a tripodal molecule with three benzotriazole units. nih.gov This demonstrates how the bromomethyl functionality can be leveraged to build symmetrical, multifunctional compounds from a central core. nih.gov

Table 1: Examples of Multifunctional Compounds Synthesized from Benzotriazole Precursors

| Precursor Type | Resulting Compound | Key Application/Feature | Reference |

|---|---|---|---|

| 6-[Bromo(4-chlorophenyl)methyl]-1-methyl-1H-benzotriazole | (+)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole | Potent and selective aromatase inhibitor | google.com |

| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene and 1H-Benzotriazole | 1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene | Tripodal molecule, precursor for supramolecular structures | nih.gov |

Coupling Reactions and Cross-Coupling Methodologies

Benzotriazole derivatives are actively involved in various coupling reactions. Direct coupling of benzotriazole to unsaturated substrates represents an atom-efficient method for constructing functional structures. nih.gov For example, rhodium-catalyzed coupling of benzotriazoles with allenes allows for the selective formation of N1- or N2-substituted derivatives, controlled by the choice of ligand. nih.gov While this applies to the parent benzotriazole, the this compound can be used in subsequent cross-coupling reactions after an initial substitution at the bromomethyl position.

Additionally, benzotriazole derivatives can serve as effective ligands in transition metal-catalyzed reactions. 1-(Hydroxymethyl)-1H-benzotriazole has been shown to be an efficient ligand for copper-catalyzed Ullmann-type coupling reactions, facilitating the synthesis of benzoxazoles and benzothiazoles. researchgate.net The structural similarity suggests that derivatives like this compound could be modified to create ligands that influence the outcomes of such coupling methodologies.

Development of Novel Materials with Tailored Properties

The benzotriazole moiety is well-known for its applications in materials science, particularly due to its ability to inhibit corrosion and absorb UV radiation. ontosight.ainih.govresearchgate.net Incorporating this compound into larger material systems allows these properties to be imparted to the final product.

Fabrication of Polymers and Coatings

Benzotriazole and its derivatives are widely used as corrosion inhibitors for metals and as components in lubricants and coatings to prevent degradation. ontosight.aibeilstein-journals.org 5-Alkylbenzotriazoles, for instance, are developed to prevent corrosion on metal surfaces and act as metal deactivators. beilstein-journals.org The reactive bromomethyl group of this compound allows it to be chemically bonded to polymer backbones or surfaces. This covalent attachment provides a durable method for integrating the protective properties of the benzotriazole unit into materials such as industrial coatings, paints, and lubricants, enhancing their longevity and performance. nih.gov

Precursors for Functionalized Supramolecular Architectures

The nitrogen atoms of the benzotriazole ring are capable of coordinating with metal ions and participating in hydrogen bonding, making them excellent components for building supramolecular structures. nih.govworktribe.com By using the bromomethyl group as an anchor point to link multiple benzotriazole units, complex multi-dentate ligands can be synthesized. These ligands can then self-assemble with metal ions to form coordination polymers and other intricate three-dimensional supramolecular architectures. nih.gov For example, 1H-benzotriazole reacts with copper(I) to form a one-dimensional coordination polymer, which is further linked by C-H···π and van der Waals interactions into a 3D framework. nih.gov Similarly, host-guest interactions between 1H-benzotriazole and cucurbiturils lead to the formation of supramolecular frameworks through hydrogen bonds and dipole interactions. worktribe.com The synthesis of tripodal molecules like 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene provides a direct pathway to precursors for such highly organized architectures. nih.gov

Table 2: Benzotriazole in Supramolecular Chemistry

| Interacting Species | Type of Interaction | Resulting Architecture | Reference |

|---|---|---|---|

| 1H-Benzotriazole and Copper(I) ions | Coordination bonding, C-H···π, van der Waals | 3D Supramolecular network via 1D chains | nih.gov |

| 1H-Benzotriazole and Cyclopentanocucurbit google.comuril | Host-guest inclusion, hydrogen bonding | Supramolecular framework | worktribe.com |

| 1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene | Precursor for multi-point coordination or H-bonding | Potential for tripodal metal complexes or networked structures | nih.gov |

Applications in Coordination Polymers and Organometallic Frameworks

The benzotriazole moiety itself is known to coordinate with various metal centers through its nitrogen atoms. For instance, 1H-benzotriazole has been successfully employed to create coordination polymers with 3d-transition metals. researchgate.net The nitrogen atoms of the triazole ring can act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional networks. The specific substitution pattern on the benzotriazole ring can influence the resulting structure and properties of the coordination polymer.

In the case of this compound, the N1-methylation would likely direct coordination to the N2 and/or N3 atoms of the triazole ring. The bromomethyl group at the 6-position offers a reactive site for post-synthetic modification. For example, the bromide could be displaced by other coordinating groups, allowing for the introduction of additional functionality into the framework. This could lead to the development of materials with tailored properties for applications in areas such as catalysis, gas storage, or sensing.

Table 1: Potential Coordination Modes of this compound in Coordination Polymers

| Coordination Site | Description | Potential Impact on Polymer Structure |

| N2 and N3 atoms | The primary coordination sites on the triazole ring for linking metal ions. | Can lead to the formation of linear chains, 2D sheets, or 3D frameworks depending on the metal ion's coordination geometry. |

| Bromomethyl group | Can potentially engage in secondary interactions or be used for post-synthetic modification. | Could influence the packing of the polymer chains or allow for the grafting of other molecules to the framework. |

It is important to reiterate that these are projected applications based on the known chemistry of benzotriazoles and related ligands. Specific research is required to synthesize and characterize coordination polymers derived from this compound to validate these possibilities.

Chemical Probes and Auxiliaries in Synthetic Method Development

The benzotriazole group is a well-established and versatile synthetic auxiliary in organic chemistry. nih.govlupinepublishers.com Its utility stems from its ability to be easily introduced into a molecule, activate it for a variety of transformations, and then be readily removed. While there is no specific literature detailing the use of this compound as a chemical probe or synthetic auxiliary, its structure suggests several potential applications in this domain.

As a synthetic auxiliary , the benzotriazole moiety can facilitate a wide range of reactions, including C-C bond formation, amination, and the introduction of various functional groups. The N-methyl group in this compound would make it a derivative of the "Katritzky auxiliary," which has been extensively used in synthetic organic chemistry. The bromomethyl group could serve as a handle for attachment to a substrate or for further functionalization.

In the context of chemical probes , a probe is a molecule used to study and visualize biological processes or chemical reactions. While there is no direct evidence of this compound being used as such, its reactive bromomethyl group could be used to covalently label biomolecules or other targets of interest. The benzotriazole core could potentially be modified with a reporter group, such as a fluorophore, to enable detection.

Table 2: Potential Applications of this compound in Synthetic Methodology

| Application | Role of this compound | Potential Outcome |

| Synthetic Auxiliary | The benzotriazole group activates an attached substrate for nucleophilic attack. The bromomethyl group allows for initial attachment to a molecule of interest. | Facilitates the formation of new chemical bonds and the synthesis of complex organic molecules. |

| Chemical Probe | The bromomethyl group acts as a reactive handle to attach the benzotriazole moiety to a target molecule. | Could be used to study the location and function of the target molecule in a chemical or biological system. |

The development and application of this compound as a chemical probe or synthetic auxiliary would require dedicated research to explore its reactivity and utility in specific synthetic transformations and biological systems.

Advanced Research Directions and Future Perspectives for Bromomethylated Benzotriazoles

Exploration of New Synthetic Pathways for Bromomethylated Benzotriazoles

The development of efficient, cost-effective, and environmentally benign synthetic methods is a cornerstone of modern chemistry. gsconlinepress.com For bromomethylated benzotriazoles, research is moving beyond traditional approaches to embrace innovative strategies that offer higher yields, shorter reaction times, and greater regioselectivity. chemistryviews.org

One promising area is the adoption of microwave-assisted organic synthesis (MAOS). ijpsonline.com This technique has been shown to significantly accelerate reaction rates, leading to higher yields of benzotriazole (B28993) derivatives in shorter time frames compared to conventional heating methods. ijpsonline.com Another key direction is the development of metal-free synthesis routes, which are advantageous due to their cost-effectiveness and reduced environmental impact. gsconlinepress.com

Researchers are also exploring conceptually new approaches to the benzotriazole core itself. For instance, a novel method involves the endo-cyclization of 2-azidoaryl lithiums, which are generated in situ from 2-azido-aryl bromides, offering a practical alternative to the traditional cyclocondensation of o-phenylenediamines. rsc.orgijcrt.org Such advancements in synthesizing the core benzotriazole structure are crucial for the subsequent production of their bromomethylated analogues. Furthermore, the use of polymer-supported reagents, such as a supported nitrite (B80452) reagent, facilitates milder reaction conditions and simplifies purification processes. chemistryviews.org

| Synthetic Approach | Key Advantages | Relevant Findings |

| Microwave-Assisted Synthesis | Higher yields, significantly reduced reaction times. ijpsonline.com | Demonstrated superiority over conventional heating for producing 5-substituted benzotriazole analogues. ijpsonline.com |

| Metal-Free Synthesis | Cost-effective, environmentally friendly, high yields. gsconlinepress.com | Enables the production of trisubstituted 1,3,5-triazine (B166579) from metformin (B114582) using benzotriazole chemistry. gsconlinepress.com |

| Novel Cyclization Methods | Provides new pathways to the core structure under mild conditions. rsc.org | Azide group-directed lithiation/cyclization of 2-azidoaryl bromides offers a new conceptual approach. rsc.org |

| Polymer-Supported Reagents | Milder reaction conditions, easier product isolation. chemistryviews.org | A polymer-supported nitrite reagent allows for rapid diazotization and cyclization of 1,2-aryldiamines. chemistryviews.org |

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Specific Interactions

The bromomethyl group on the benzotriazole scaffold is a highly reactive handle, enabling the synthesis of a vast library of derivatives. Future research is focused on designing molecules with tailored properties, whether for enhanced biological activity or for specific interactions in materials science applications. gsconlinepress.comscispace.com

By modifying the benzotriazole ring with various functional groups, chemists can fine-tune the electronic and steric properties of the molecule, influencing the reactivity of the bromomethyl group. gsconlinepress.com This has led to the creation of derivatives with potent pharmacological activities, including antifungal, antiviral, and anticancer properties. nih.govnih.gov For example, new 5-substituted benzotriazole derivatives have been designed as inhibitors of fungal cytochrome P450 lanosterol (B1674476) 14-α demethylase, showing promise as new antifungal agents. nih.gov Similarly, novel benzotriazole-based derivatives have demonstrated selective antiviral activity against viruses like Coxsackievirus B5. nih.gov

The synthesis of these derivatives often involves the strategic introduction of moieties such as amides, ureas, or other heterocyclic systems to create complex molecules with specific biological targets. scispace.commdpi.com The goal is to develop compounds with greater potency and broader spectrums of activity than existing agents. nih.gov

Advanced Computational Studies for Predicting and Understanding Complex Chemical Behavior

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For bromomethylated benzotriazoles, in silico studies, particularly molecular docking, are crucial for predicting how novel derivatives will interact with biological targets. nih.govscribd.com These computational models allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted affinity and efficacy, saving significant time and resources. nih.gov

For instance, molecular docking has been successfully used to design benzotriazole derivatives that act as antifungal agents. By modeling the interaction between the compounds and the active site of the target enzyme, researchers could correlate docking scores with experimentally observed antifungal activity. nih.gov

Beyond molecular docking, quantum chemical calculations are employed to understand the structure, electronic properties, and reactivity of benzotriazole derivatives. sapub.org These studies can elucidate the laws of coordination when benzotriazoles are used as ligands in metal complexes and help in interpreting experimental data from techniques like IR and NMR spectroscopy. sapub.orggsconlinepress.com DFT computations have also been used to explain the selectivity of certain synthetic reactions, such as the preference for endo-cyclization in novel synthetic pathways. rsc.org

| Computational Technique | Application in Benzotriazole Research | Example |

| Molecular Docking | Predicting binding affinity and mode of interaction with biological targets. nih.gov | Designing and optimizing 5-substituted benzotriazoles as inhibitors of fungal cytochrome P450. nih.gov |

| Quantum Chemical Calculations | Determining structure, electronic properties, and reaction mechanisms. sapub.org | Elucidating the coordination of heterocyclic ligands with 3d-metals in complex compounds. sapub.org |

| SAR Analysis | Identifying relationships between chemical structure and biological activity. mdpi.com | Comparing derivatives to understand how moieties like trimethoxy-phenyl amide affect antiviral activity. mdpi.com |

Integration with Emerging Technologies in Organic Synthesis and Materials Chemistry

The unique properties of the benzotriazole scaffold make it suitable for integration with a range of emerging technologies. In materials science, benzotriazole and its derivatives are well-established as effective corrosion inhibitors for metals like copper and as UV stabilizers in polymers. ijcrt.orggrowingscience.com Future research will likely focus on developing "smart" materials by incorporating bromomethylated benzotriazoles into advanced polymer systems or surface coatings. These materials could possess self-healing properties or respond to environmental stimuli.

In organic synthesis, benzotriazole chemistry is being applied to develop novel reagents and reaction pathways. bohrium.com The benzotriazole group can act as a synthetic auxiliary that facilitates certain chemical transformations before being cleaved from the molecule. researchgate.net This versatility is being explored in the context of green chemistry, aiming to develop more sustainable synthetic processes. ijpsonline.com

Furthermore, the synthesis of π-conjugated polymers that contain benzotriazole units is a growing area of interest for applications in organic light-emitting diodes (OLEDs). growingscience.com The functionalization of these polymers, potentially through bromomethylated intermediates, could lead to new materials with enhanced electronic and photophysical properties for next-generation displays and lighting.

Q & A

Q. What are the common synthetic routes for 6-Bromomethyl-1-methyl-1H-benzotriazole, and how can purity be validated?

Methodological Answer: The synthesis typically involves bromination of 1-methyl-1H-benzotriazole derivatives. A standard approach includes:

- Step 1 : Reacting 1-methyl-1H-benzotriazole with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or DCM at 60–80°C .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation : Purity is confirmed by 1H NMR (e.g., disappearance of starting material peaks and appearance of bromomethyl signals at δ 4.5–5.0 ppm), 13C NMR (C-Br resonance ~30–35 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- 1H/13C NMR : Identifies substituent positions and confirms bromomethyl integration. For example, the methyl group on the triazole ring appears at δ 3.8–4.0 ppm (1H NMR), while the bromomethyl group resonates at δ 4.5–5.0 ppm .

- IR Spectroscopy : Confirms C-Br stretches (550–600 cm⁻¹) and absence of hydroxyl impurities (~3200–3500 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z corresponding to C₈H₇BrN₃ (calculated: 240.98) .

Q. Table 1: Representative NMR Data for Benzotriazole Derivatives

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during bromomethylation?

Methodological Answer: By-product formation (e.g., di-brominated derivatives) is mitigated by:

- Controlled stoichiometry : Use 1.05–1.1 equivalents of NBS to avoid over-bromination .

- Solvent selection : Non-polar solvents (CCl₄) favor mono-bromination over polar solvents (DMF) .

- Temperature modulation : Maintain 60–70°C to balance reaction rate and selectivity .

- Radical scavengers : Add TEMPO to terminate excess radicals post-reaction .

Q. How can contradictions in spectral data during structure elucidation be resolved?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

- Cross-validation : Compare experimental data with computational predictions (DFT for NMR or in silico MS fragmentation ).

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous confirmation of substituent positions.

- Isotopic labeling : Synthesize deuterated analogs to assign overlapping proton signals .

Q. What computational methods are used to study interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Input the compound’s 3D structure (optimized via Gaussian at B3LYP/6-31G* level) and receptor PDB files .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interaction) .

- Pharmacophore mapping : Identify critical interaction sites (e.g., bromomethyl as a hydrophobic anchor) using PharmaGist .

Q. Table 2: Example Docking Scores for Benzotriazole Derivatives

| Target Protein | Docking Score (kcal/mol) | Binding Site Residues | Source |

|---|---|---|---|

| α-Glucosidase | -9.2 | Asp349, Arg439, Phe177 | |

| EGFR Kinase | -8.5 | Met793, Lys745, Thr854 |

Key Considerations for Experimental Design

- Regioselectivity : Use directing groups (e.g., electron-donating substituents) to control bromination at the 6-position .

- Scale-up challenges : Replace column chromatography with recrystallization (ethanol/water) for gram-scale synthesis .

- Stability : Store the compound at 2–8°C in amber vials to prevent light-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.